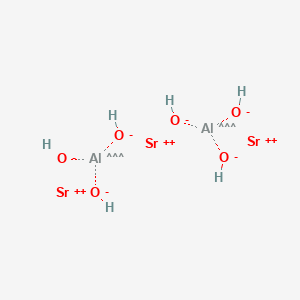

Aluminate (AlO33-), strontium (2:3)

Description

Historical Context of Strontium Aluminate Research in Functional Materials

The study of phosphorescent materials dates back to the 17th century, with early observations of minerals that could glow in the dark after being exposed to sunlight. esrf.frnih.gov A major breakthrough occurred in the mid-1990s with the development of strontium aluminate-based phosphors. esrf.fr Spurred by the need for a safe and efficient replacement for materials that used radioactive elements, researchers discovered that doping strontium aluminate with rare-earth elements like europium (Eu²⁺) and dysprosium (Dy³⁺) resulted in a phosphor with significantly higher brightness and a much longer-lasting afterglow compared to the previously used copper-activated zinc sulfide. esrf.frwikipedia.org This discovery, patented in 1994, marked a new era in luminescent materials, making strontium aluminates the leading choice for long-persistence phosphorescence applications. wikipedia.org

Academic Significance of Strontium Aluminate Compounds in Optoelectronic and Energy Materials Science

The academic and commercial interest in strontium aluminates stems from their versatile applications, particularly in optoelectronics and energy materials. bohrium.comnih.gov In optoelectronics, they are renowned as host lattices for dopant ions that produce luminescence. researchgate.net Doped strontium aluminates are integral components in safety signage, watch dials, and decorative items due to their long-lasting glow. esrf.fr They are also investigated for use in more advanced applications like light-emitting diodes (LEDs) and plasma displays. wikipedia.orgresearchgate.net

In the realm of energy materials, strontium aluminates exhibit properties valuable for several applications. Their ability to store energy absorbed from light and release it slowly makes them a subject of intense study. esrf.fr They are also explored for their thermoluminescent properties, where they emit light when heated after being exposed to radiation, which has applications in dosimetry. iaea.org Furthermore, strontium aluminate cements are noted for their refractory nature, capable of withstanding temperatures up to 2000°C, and for their potential use in radiation shielding and the immobilization of radioactive waste, specifically strontium-90. wikipedia.org The mechanoluminescent properties of these materials, where light is emitted under mechanical stress, are also being harnessed for developing smart materials for stress sensing and damage detection in structural components. wikipedia.orgnih.gov

Overview of Stoichiometric Variations within the Strontium Aluminate Family for Advanced Studies

The strontium aluminate family is composed of several stable compounds, each with a distinct stoichiometry and crystal structure, which in turn dictates its physical and optical properties. wikipedia.orgresearchgate.net The variation in the ratio of strontium oxide (SrO) to aluminum oxide (Al₂O₃) gives rise to different phases. sabanciuniv.edu The emitted light's color and phosphorescence characteristics are highly dependent on the specific crystalline host. wikipedia.orgmdpi.com For instance, when doped with europium and dysprosium, SrAl₂O₄ typically emits a green light (around 520 nm), SrAl₄O₇ emits in the blue-green range (around 480 nm), and SrAl₁₂O₁₉ emits a violet-blue light (around 400 nm). wikipedia.orgresearchgate.net This tunability through stoichiometry is a key reason for the extensive research into this materials system.

Table 1: Common Stoichiometric Variations in the Strontium Aluminate Family

| Compound Formula | Molar Ratio (SrO:Al₂O₃) | Crystal System |

| Sr₃Al₂O₆ | 3:1 | Cubic |

| SrAl₂O₄ | 1:1 | Monoclinic |

| SrAl₄O₇ | 1:2 | Monoclinic |

| Sr₄Al₁₄O₂₅ | 4:7 | Orthorhombic |

| SrAl₁₂O₁₉ | 1:6 | Hexagonal |

Specific Contextualization of Strontium Aluminate (Sr₃Al₂O₆) within the Broader Family

Tristrontium aluminate, Sr₃Al₂O₆, holds a unique position within the strontium aluminate family. It possesses a cubic crystal structure, which distinguishes it from the more commonly studied monoclinic SrAl₂O₄. wikipedia.orgteresas.ac.in While often researched as a host material for phosphors, its high structural symmetry means that when doped, it can exhibit different luminescent properties compared to other, less symmetrical strontium aluminates. nih.gov

Sr₃Al₂O₆ can be synthesized through various methods, including solid-state reactions at high temperatures (starting around 1200°C) and sol-gel processes. researchgate.netresearchgate.netresearchgate.net Research has shown that undoped Sr₃Al₂O₆ nanoparticles can exhibit some intrinsic blue photoluminescence, which is attributed to point defects within the nanostructure. teresas.ac.in

Beyond its luminescent applications, Sr₃Al₂O₆ is investigated for other advanced uses. It is a hydraulic cement with setting behaviors that have drawn comparisons to materials used in endodontics. nih.govnih.gov Its properties, such as a high thermal expansion coefficient, make it suitable for specialized ceramic applications. acs.org For example, fully transparent Sr₃Al₂O₆ polycrystalline ceramics have been developed, opening possibilities for new photonic applications, including as a host for laser-active ions or as a scintillator material for detecting X-rays when doped with cerium. acs.org At high firing temperatures, Sr₃Al₂O₆ can transform into the SrAl₂O₄ phase. wikipedia.org

Table 2: Key Properties and Research Findings for Sr₃Al₂O₆

| Property | Finding | Source(s) |

| Chemical Formula | Sr₃Al₂O₆ | nih.gov |

| Molar Mass | ~418.9 g/mol | nih.gov |

| Crystal Structure | Cubic | wikipedia.orgteresas.ac.in |

| Synthesis Methods | Solid-state reaction, sol-gel method, glass crystallization | researchgate.netresearchgate.netacs.org |

| Optical Properties | Host for phosphors; undoped nanocrystals show blue luminescence. Doped with Eu³⁺ or Er³⁺ shows strong emissions in visible and IR ranges. Doped with Ce³⁺ shows scintillation under X-rays. | teresas.ac.inacs.org |

| Mechanical Properties | Hardness (H) = 10.5 GPa; Reduced Elasticity Modulus (Eᵣ) = 150 GPa (for transparent ceramic) | acs.org |

| Thermal Properties | Thermal Expansion Coefficient = 9.6 × 10⁻⁶ K⁻¹ | acs.org |

| Other Applications | Component in hydraulic cements; potential for photonic devices and radiation detection. | nih.govacs.org |

Properties

CAS No. |

12004-40-9 |

|---|---|

Molecular Formula |

Al2H6O6Sr3 |

Molecular Weight |

418.865 |

InChI |

InChI=1S/2Al.6H2O.3Sr/h;;6*1H2;;;/q;;;;;;;;3*+2/p-6 |

InChI Key |

CJAJNLYQXYFGRI-UHFFFAOYSA-H |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al].[Al].[Sr+2].[Sr+2].[Sr+2] |

Synonyms |

Aluminate (AlO33#-), strontium (2:3) |

Origin of Product |

United States |

Defect Chemistry and Charge Compensation Mechanisms in Strontium Aluminates

Extrinsic Defects and Doping-Induced Imperfections

Extrinsic defects are imperfections caused by the intentional or unintentional incorporation of foreign atoms (dopants or impurities) into the crystal lattice. In the context of luminescent materials, doping with specific elements, particularly lanthanide ions, is a common strategy to tailor their optical properties.

Role of Trivalent Lanthanide Ions in Creating Charge Incompatibility within Host Lattices

The introduction of trivalent lanthanide ions (Ln3+), such as europium (Eu3+) and dysprosium (Dy3+), into the strontium aluminate host lattice is a cornerstone of developing efficient phosphors. nih.govstevesopenlab.fr Strontium aluminates are considered excellent host materials for rare-earth dopants. researchgate.net When a trivalent lanthanide ion substitutes for a divalent strontium ion (Sr2+), a charge imbalance is created in the lattice. uu.nlstevesopenlab.fr This is because the Ln3+ ion has a higher positive charge than the Sr2+ ion it replaces.

The introduction of these trivalent ions can lead to the creation of multiple distinct symmetry sites for the activator ions due to the presence of charge-compensating defects. researchgate.net This can significantly influence the luminescent properties of the material.

Oxygen Interstitial Compensation Mechanisms for Charge Neutrality

To counteract the positive charge imbalance created by the substitution of Sr2+ with Ln3+, the crystal lattice can employ several charge compensation mechanisms. One of the most significant mechanisms is the formation of oxygen interstitials (Oi''). worktribe.com An oxygen interstitial is an oxygen ion that occupies a site in the crystal lattice that is normally empty. Since oxygen ions have a negative charge (O2-), their presence in interstitial sites can help to balance the excess positive charge from the trivalent dopant ions.

Atomistic modeling studies on Dy-doped BaAl2O4, a related aluminate, have shown that the substitution of Dy3+ at the Ba2+ site with oxygen interstitial compensation is an energetically favorable defect scheme. worktribe.com Similar mechanisms are expected to be at play in strontium aluminates. Computational studies on SrAl2O4:Eu systems have also pointed to oxygen interstitial compensation as a low-energy charge compensation mechanism when europium is incorporated at the strontium site. ufs.br

The following table summarizes the defect reaction for the incorporation of a trivalent lanthanide ion (Ln3+) at a strontium site (Sr2+) with charge compensation via an oxygen interstitial:

| Interactive Data Table: Defect Reaction for Ln3+ Doping with Oxygen Interstitial Compensation |

| Description |

| A trivalent lanthanide ion (Ln3+) from an oxide source (Ln2O3) substitutes for a divalent strontium ion (Sr2+) on a strontium lattice site. |

| This reaction shows that for every two Ln3+ ions substituting for two Sr2+ ions, one oxygen interstitial is created to maintain charge balance. |

Other charge compensation mechanisms, such as the formation of cation vacancies (e.g., strontium vacancies), can also occur. uu.nlworktribe.com The dominant mechanism will depend on the specific dopant, its concentration, and the synthesis conditions of the material.

Theoretical and Computational Approaches to Defect Prediction

Computational modeling has become an indispensable tool for predicting the behavior of defects in complex crystal structures. These theoretical approaches provide insights into defect stability, geometry, and electronic properties, guiding experimental efforts to design materials with desired functionalities.

Atomistic modeling, based on classical interatomic potentials, is a powerful technique for predicting the preferred lattice sites for intrinsic defects and extrinsic dopants, as well as the resulting local geometric distortions. worktribe.comufs.br By calculating the energy of the crystal lattice with defects or dopants placed at various possible locations, the most energetically favorable sites can be identified.

Key parameters that determine the substitution site for a dopant ion are its ionic radius and oxidation state relative to the host cations (e.g., Sr²⁺ and Al³⁺). worktribe.com For instance, when doping strontium aluminates with rare-earth ions like Europium (Eu) or Dysprosium (Dy), atomistic simulations can predict whether the dopant will substitute for a larger Sr²⁺ ion or a smaller Al³⁺ ion. worktribe.comufs.br

These models also reveal the local relaxation of the lattice around the defect. The introduction of a defect, which has a different size and charge than the ion it replaces, causes the surrounding ions to shift from their perfect lattice positions. Atomistic simulations can calculate these new equilibrium positions, providing a detailed picture of the defect center's geometry. ufs.br This information is crucial for understanding the defect's influence on the material's properties and for interpreting experimental results from techniques like EPR. worktribe.comufs.br

Computer simulation studies have been applied to the entire family of ten known crystalline phases of strontium aluminate, leading to the development of reliable potential models that can reproduce all of these complex structures and calculate the energetics of intrinsic defect formation. researchgate.net

Table 1: Atomistic Modeling Predictions for Dopant Incorporation in Aluminates This table is interactive. Click on the headers to sort the data.

| Dopant Ion | Host Material | Predicted Substitution Site | Key Determining Factors | Charge Compensation | Reference |

|---|---|---|---|---|---|

| Dy³⁺ | BaAl₂O₄ | Ba²⁺ site (favorable), Al³⁺ site (possible) | Ionic radius, Oxidation state | Oxygen interstitial, Ba²⁺ vacancies, Al³⁺ vacancies | worktribe.com |

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a more fundamental, quantum mechanical description of defect energetics. acs.orgaps.org DFT is used to calculate the defect formation energy, which is the energy required to create a specific defect in a perfect crystal. This value is critical for determining the equilibrium concentration of different types of defects at a given temperature. aps.orgaps.org

The general equation for the formation energy (Ef) of a defect X in charge state q is: E_f[X^q] = E_tot[X^q] - E_tot[perfect] - Σn_iμ_i + q(E_VBM + E_F) + E_corr

Where:

E_tot[X^q] is the total energy of the supercell containing the defect.

E_tot[perfect] is the total energy of the perfect crystal supercell.

n_i is the number of atoms of type i added or removed, and μ_i is their chemical potential.

q is the charge state of the defect.

E_VBM is the energy of the valence band maximum.

E_F is the Fermi level, representing the electron chemical potential.

E_corr is a correction term for finite-size supercell calculations. aps.org

DFT studies on monoclinic SrAl₂O₄ have shown that intrinsic defects, such as charged vacancies, are inherent to the crystal system, irrespective of rare-earth doping. acs.org Calculations using hybrid DFT, which provides more accurate band gap predictions, have been employed to study the energetics of native point defects (e.g., strontium vacancies VSr, oxygen vacancies VO) and rare-earth dopants. acs.orgaps.org These studies reveal that defects like strontium interstitials (Sri) can act as efficient electron traps, a crucial element for the persistent luminescence mechanism, challenging the long-held belief that oxygen vacancies are the primary traps. aps.org

Table 2: Selected DFT Results for Defect Formation in SrAl₂O₄ This table is interactive. Click on the headers to sort the data.

| Defect Type | Finding | Implication | Computational Method | Reference |

|---|---|---|---|---|

| Charged Vacancies | Defects are present regardless of rare-earth ion doping. | Defects are intrinsic to the SrAl₂O₄ crystal system. | DFT with hybrid exchange-correlation functional | acs.org |

| Strontium Interstitial (Sri) | Can act as an efficient electron trap. | Reassessment of persistent luminescence mechanisms needed. | Hybrid DFT | aps.org |

| Europium (Eu) | Energetically favorable at Sr lattice sites; exists in mixed valence states (Eu²⁺/Eu³⁺). | The ratio of Eu²⁺/Eu³⁺ can be controlled by synthesis conditions. | Hybrid DFT | aps.org |

When a material is doped, the process involves not just placing a dopant ion into the lattice but also ensuring charge neutrality. Solution energy calculations are used to assess the total energy change associated with incorporating an extrinsic dopant and its required charge-compensating defects. worktribe.comufs.br This approach considers the complete thermodynamic cycle of the doping process, making it a powerful tool for predicting the most favorable doping and charge compensation mechanisms. ufs.br

For example, when a trivalent ion like Eu³⁺ substitutes for a divalent Sr²⁺ ion in SrAl₂O₄, a positive charge imbalance is created. This must be compensated, for instance, by the creation of strontium vacancies or oxygen interstitials. ufs.br By calculating the solution energy for each possible reaction scheme, researchers can predict which mechanism is most likely to occur.

Studies on SrAl₂O₄:Eu³⁺ have shown that the lowest-energy charge compensation mechanism involves the substitution of two Eu³⁺ ions at strontium sites for every one oxygen interstitial created. ufs.br Similarly, for Dy³⁺ in BaAl₂O₄, solution energy calculations indicated that substitution at the Ba²⁺ site with charge compensation via an oxygen interstitial is the most energetically favorable scheme, though substitution at the Al³⁺ site remains a possibility. worktribe.com These predictions are vital for understanding how co-dopants, which are often essential for creating the electron traps needed for persistent luminescence, are incorporated into the host lattice.

Experimental Probing of Defect Structures

While theoretical models provide predictive insights, experimental techniques are essential for validating these predictions and directly characterizing the defect structures present in synthesized materials.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing defect centers that have unpaired electrons (i.e., are paramagnetic). nju.edu.cnnju.edu.cn This includes many dopant ions like Eu²⁺ and Gd³⁺, as well as electrons trapped at lattice vacancies. nju.edu.cnresearchgate.net

In strontium aluminates, EPR has been instrumental in:

Confirming Dopant Oxidation States: Studies have used EPR to unequivocally confirm that europium is stabilized in its divalent (Eu²⁺) state, which is the active luminescent center, in materials like SrAl₂O₄. nju.edu.cn

Identifying Defect Sites: By analyzing the EPR spectrum, which is sensitive to the local symmetry of the paramagnetic center, researchers can determine the specific lattice site occupied by a dopant. High-frequency EPR studies using Gd³⁺ as a probe in SrAl₂O₄ confirmed that the trivalent rare-earth ions occupy the low-symmetry Sr²⁺ sites. researchgate.net Similar studies on Eu²⁺ in SrAl₂O₄ and Sr₄Al₁₄O₂₅ have identified multiple distinct Sr²⁺ sites that can be occupied by the dopant. researchgate.net

Characterizing Trapping Centers: EPR can identify intrinsic defect centers that act as traps. In irradiated SrAl₁₂O₁₉, EPR signals have been assigned to F⁺ centers, which are electrons trapped at an oxygen anion vacancy. nju.edu.cn The thermal stability of these centers, as observed by EPR, can be correlated with thermoluminescence glow peaks, linking specific defects to the release of trapped charge carriers. nju.edu.cn

Table 3: Summary of EPR Findings in Strontium Aluminates This table is interactive. Click on the headers to sort the data.

| Material | Defect Probed | Key Finding | Significance | Reference |

|---|---|---|---|---|

| SrAl₂O₄:Eu | Eu²⁺ | Confirmed divalent state of Eu; large zero-field splitting observed. | Eu²⁺ is the active luminescent center; occupies a low-symmetry site. | nju.edu.cn |

| SrAl₂O₄:Dy,Gd | Gd³⁺ (probe) | Gd³⁺ (and by extension, Eu²⁺) occupies two distinct Sr²⁺ sites. | Provides direct evidence of dopant location in the lattice. | researchgate.net |

| SrAl₁₂O₁₉:Eu | F⁺ center | Identified signal from electron trapped at an oxygen vacancy. | Links a specific defect to charge trapping for luminescence. | nju.edu.cn |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical and electronic states of the elements within the top few nanometers of a material's surface. acs.orgnorthwestern.edu This makes it particularly useful for analyzing surface defects, which can significantly impact properties like luminescence efficiency by providing non-radiative relaxation pathways. acs.org

In the context of strontium aluminates, XPS is used to:

Analyze Surface Composition and Stoichiometry: XPS can verify the elemental composition (Sr, Al, O) at the surface and compare it to the bulk composition determined by methods like X-ray diffraction. mdpi.com Discrepancies can indicate surface segregation of certain phases or the presence of surface defects.

Determine Oxidation States: The binding energy of core-level electrons is sensitive to the oxidation state of an atom. XPS has been used to analyze the Eu 3d energy levels in Sr₃Al₂O₆, showing how the synthesis atmosphere can alter the crystal structure and, by extension, the local defect environment. nih.gov

Identify Different Chemical Environments: High-resolution XPS scans of specific elements, such as oxygen, can reveal multiple chemical environments. In mixed-phase strontium aluminate samples, distinct O 1s peaks have been attributed to lattice oxygen in different phases (e.g., SrAl₂O₄ vs. Sr₃Al₂O₆) and to minor defect-related oxygen species. mdpi.com This provides insight into the complex surface chemistry of these materials.

Table 4: Applications of XPS in Strontium Aluminate Analysis This table is interactive. Click on the headers to sort the data.

| Material System | Information Obtained | Significance | Reference |

|---|---|---|---|

| Sr₃Al₂O₆:Eu³⁺ | Eu 3d energy spectra | Synthesis atmosphere influences crystal structure and defect states. | nih.gov |

| Functionalized SrAlO nanoparticles | Survey spectra (Sr, Al, O, Si, C, N) | Confirmed surface elemental composition after milling and silica (B1680970) coating. | acs.org |

| Mixed-phase SrAlO phosphors | O 1s and Sr 3d high-resolution spectra | Identified different oxygen environments corresponding to SrAl₂O₄, Sr₃Al₂O₆, and defect species. | mdpi.com |

Thermally Stimulated Luminescence (TSL) Analysis for Trap Depth Determination

Thermally Stimulated Luminescence (TSL) is a powerful experimental technique used to investigate the nature of defects and energy traps within the crystal lattice of luminescent materials. nih.gov In strontium aluminates, TSL analysis is crucial for determining the depth of electron traps, which are fundamental to the mechanism of long persistent phosphorescence. researchgate.net The process involves exciting the material with radiation (e.g., UV or X-rays) at a low temperature to populate the traps with charge carriers (electrons). Subsequently, the material is heated at a constant rate. As the temperature increases, trapped electrons gain sufficient thermal energy to escape from the traps and recombine with luminescence centers, emitting light. This emitted light, recorded as a function of temperature, is known as a TSL glow curve. nih.gov

The temperature at which the maximum intensity of a glow peak occurs is directly related to the energy depth of the corresponding trap. The analysis of these glow curves provides invaluable information on the distribution and energetic depth of trap levels, which are often created by dopants, co-dopants, and intrinsic lattice defects such as vacancies. mdpi.comlu.lv

Several methods are employed to calculate the trap depth (activation energy, E) from TSL glow curves:

Initial Rise Method: This method uses the initial rising part of the TSL peak, where the intensity is proportional to exp(-E/kT). It allows for the calculation of trap depth without knowledge of the kinetics order. optica.org

Peak Shape Methods: These methods utilize the temperatures at which the peak reaches its maximum (Tm) and half-intensities on the low and high-temperature sides of the curve.

Variable Heating Rate Method: By recording glow curves at different linear heating rates (β), the trap depth can be determined from the shift in the peak maximum temperature. nih.gov

Computerized Glow Curve Deconvolution (CGCD): This advanced technique fits the experimental glow curve to a sum of theoretical peaks, allowing for the separation of overlapping peaks and the determination of kinetic parameters (trap depth, order of kinetics, and frequency factor) for each trap level. researchgate.netresearchgate.net

Research on strontium aluminate compounds reveals a complex trap structure. Studies on various phases show that TSL glow curves often consist of multiple, overlapping peaks, indicating the presence of a distribution of trap levels rather than a single, discrete trap depth. lu.lv

For the specific compound Aluminate (AlO33-), strontium (2:3) (Sr3Al2O6) , TSL studies have identified distinct trapping centers. In samples of Sr3Al2O6 co-doped with europium and dysprosium (Sr3Al2O6:Eu3+, Dy3+), an intense glow peak has been observed at approximately 194°C. researchgate.netiaea.org While fewer explicit trap energy values are reported for the Sr3Al2O6 phase compared to other strontium aluminates, it is generally inferred that the trap levels fall within a similar range of approximately 0.5 to 0.7 eV. mdpi.com The ideal trap depth for producing a very long afterglow is considered to be around 0.6 eV. mdpi.com

Comparative analysis with other strontium aluminate phases provides a broader understanding of trap characteristics in this family of materials. For instance, undoped SrAl2O4 has been found to exhibit multiple trap levels with depths calculated at 1.05, 1.6, and 1.9 eV, corresponding to glow peaks at 146°C, 260°C, and 376°C, respectively. iaea.org In doped SrAl2O4:Eu2+,Dy3+, reported trap depths vary, with values around 0.37 eV, 0.47 eV, and a range of 0.55-0.65 eV being identified in different studies. optica.orgmdpi.com This variation highlights how synthesis methods and dopant concentrations can tailor the defect chemistry and, consequently, the luminescent properties. The presence of multiple, closely spaced trap levels is a common feature in strontium aluminate luminophores. lu.lvmdpi.com

The detailed findings from TSL analyses are often presented in tabular format, summarizing the key parameters extracted from the glow curves.

Table 1: TSL Peak Temperatures and Trap Depths in Various Strontium Aluminates

| Compound | Dopant(s) | TSL Peak Temperature | Calculated Trap Depth (eV) | Reference(s) |

| Sr3Al2O6 | Eu3+, Dy3+ | ~194 °C | Not explicitly calculated | researchgate.netiaea.org |

| SrAl2O4 | Undoped | 321 K (48 °C) | ~0.642 | mdpi.com |

| SrAl2O4 | Eu2+, Dy3+ | 80 °C | 0.55 - 0.65 | optica.org |

| SrAl2O4 | Eu2+, Dy3+ | Not specified | 0.37 | mdpi.com |

| Sr4Al14O25 | Eu, Dy | Not specified | 0.5 - 0.7 | mdpi.com |

| SrAl2O4 | Undoped | 146 °C | 1.05 | iaea.org |

| SrAl2O4 | Undoped | 260 °C | 1.60 | iaea.org |

| SrAl2O4 | Undoped | 376 °C | 1.93 | iaea.org |

A more detailed deconvolution of TSL glow curves can provide deeper insights into the luminescence kinetics, as shown in the following table for undoped SrAl2O4.

Table 2: Kinetic Parameters from TSL Glow Curve Deconvolution for Undoped SrAl2O4 (Irradiated)

| Peak Number | Order of Kinetics (b) | Peak Temperature (Tm) | Activation Energy (E) (eV) | Frequency Factor (s) (s-1) | Reference(s) |

| 1 | 2nd | 146 °C | 1.05 | 2.3 x 1012 | iaea.org |

| 2 | 2nd | 213 °C | 1.40 | 8.9 x 1013 | iaea.org |

| 3 | 2nd | 261 °C | 1.60 | 3.2 x 1014 | iaea.org |

| 4 | 2nd | 350 °C | 1.93 | 9.3 x 1014 | iaea.org |

Doping Strategies and Mechanistic Insights in Strontium Aluminate Systems

Activator and Co-dopant Selection for Modulating Electronic States

The choice of activator and co-dopant ions is fundamental to engineering the desired luminescent properties in strontium aluminate. Activators are responsible for the light emission, while co-dopants primarily influence the trapping and release of energy, thereby affecting the duration and intensity of the afterglow.

Rare-earth ions are the most common dopants used to activate and enhance the luminescence of strontium aluminate. semanticscholar.orgnih.gov Their unique electronic configurations, characterized by 4f and 5d orbitals, give rise to a variety of emission colors and afterglow behaviors.

Europium (Eu²⁺): Doping with divalent europium (Eu²⁺) is crucial for achieving the well-known bright green phosphorescence in strontium aluminate. semanticscholar.orgnih.gov Eu²⁺ ions act as the primary luminescent centers. nih.govmdpi.com The emission results from the 4f⁶5d¹ to 4f⁷ electronic transition, producing a broad emission band. researchgate.net

Dysprosium (Dy³⁺): Trivalent dysprosium (Dy³⁺) is a widely used co-dopant with Eu²⁺. nih.govnih.gov Dy³⁺ ions create a high density of trap levels at suitable depths within the strontium aluminate crystal lattice. nih.gov This facilitates the storage of excitation energy and its slow release, resulting in a significantly prolonged afterglow. nih.govresearchgate.net While Eu²⁺ contributes to both photoluminescence and afterglow, Dy³⁺ primarily enhances the afterglow phenomenon. researchgate.netjst.go.jp

Other Rare Earth Ions (Sm³⁺, Nd³⁺, Tm³⁺, Yb³⁺, Gd³⁺, Ce³⁺, Pr³⁺): Various other rare earth ions have been investigated as co-dopants to modify the luminescent properties.

Neodymium (Nd³⁺) , when co-doped with Eu²⁺, can enhance afterglow properties. nih.gov

Samarium (Sm³⁺) co-doping has been shown to have a significant effect on the photoluminescence properties of Dy³⁺-doped strontium aluminate. bohrium.com

Thulium (Tm³⁺) incorporation can lead to blue and violet emissions. researchgate.net

Cerium (Ce³⁺) is a known activator ion, and its doping in barium aluminate results in yellow emission. bohrium.com

Praseodymium (Pr³⁺) has also been explored as a dopant. semanticscholar.org

Gadolinium (Gd³⁺) co-doping can enhance the fluorescence characteristics of SrAl₂O₄:Eu²⁺, Dy³⁺. wu.ac.th

The incorporation of Ytterbium (Yb³⁺) has been studied in the context of persistent luminescence materials. researchgate.net

Yttrium (Y³⁺) co-doping, however, did not show an enhancement in the afterglow of Dy³⁺-doped strontium aluminate. bohrium.com

Table 1: Effects of Rare Earth Ion Dopants in Strontium Aluminate Systems

| Dopant/Co-dopant | Role | Observed Effect | Reference(s) |

|---|---|---|---|

| Eu²⁺ | Activator | Bright green phosphorescence | nih.gov, semanticscholar.org |

| Dy³⁺ | Co-dopant | Creates deep traps, prolongs afterglow | nih.gov, researchgate.net |

| Nd³⁺ | Co-dopant | Enhances afterglow with Eu²⁺ | nih.gov |

| Sm³⁺ | Co-dopant | Modifies photoluminescence with Dy³⁺ | bohrium.com |

| Tm³⁺ | Activator/Co-dopant | Blue and violet emissions | researchgate.net |

| Gd³⁺ | Co-dopant | Enhances fluorescence with Eu²⁺, Dy³⁺ | wu.ac.th |

| Ce³⁺ | Activator | Potential for yellow emission | bohrium.com |

| Pr³⁺ | Dopant | Studied for luminescent properties | semanticscholar.org |

| Yb³⁺ | Co-dopant | Studied in persistent luminescence | researchgate.net |

| Y³⁺ | Co-dopant | No significant afterglow enhancement with Dy³⁺ | bohrium.com |

While less common than rare earth ions, transition metals have also been explored as dopants to modify the properties of strontium aluminate.

Manganese (Mn): Manganese ions, such as Mn²⁺, have been incorporated to enhance luminescence intensity. researchgate.net However, in some cases, Mn²⁺ co-doping did not improve the luminescence properties. bohrium.com In the Sr₄Al₁₄O₂₅ host, Mn⁴⁺ doping has been shown to produce efficient red phosphors. scispace.com

Doping Site Occupancy and Local Environment Perturbations

The specific location of dopant ions within the strontium aluminate crystal lattice and the resulting local structural distortions are critical in determining the final material properties.

Dopant ions tend to substitute for the host cations (Sr²⁺ and Al³⁺) based on similarities in ionic radius and charge.

Rare Earth Ions: Due to their larger ionic radii, rare earth ions like Eu²⁺ and Dy³⁺ preferentially substitute for Sr²⁺ ions in the strontium aluminate lattice. researchgate.netmorningstar.edu.in Density functional theory (DFT) simulations support the incorporation of Eu²⁺ and Dy³⁺ into adjacent Sr lattice sites, which is believed to enable the energy transfer responsible for the long afterglow. researchgate.net

Transition Metal Ions: Smaller transition metal ions like Mn⁴⁺ have been found to occupy the Al³⁺ sites in the Sr₄Al₁₄O₂₅ crystal lattice. scispace.com

The mismatch in ionic radii between the dopant and the substituted host ion can lead to significant local distortions in the crystal lattice. This lattice strain can, in turn, affect the electronic structure and luminescent properties.

The ionic radius of a dopant plays a critical role in its ability to integrate into the host lattice and influences the degree of structural perturbation. mit.edunih.gov A significant mismatch between the ionic radii of the dopant and the host cation can lead to lattice strain and the formation of defects. nsf.gov For instance, the substitution of Sr²⁺ (ionic radius ~1.18 Å) with smaller ions can cause a contraction of the unit cell. Conversely, doping with larger ions can lead to lattice expansion. chimicatechnoacta.ru These distortions can alter the crystal field around the activator ions, thereby influencing the emission wavelength and efficiency. In some cases, a large ionic radius mismatch can even lead to the partial substitution on a different lattice site. mit.edu

Concentration Effects of Dopants on Material Characteristics

The concentration of dopants is a key parameter that must be optimized to achieve desired luminescent properties.

Activator Concentration: The concentration of the activator, such as Eu²⁺, directly impacts the brightness of the luminescence. harvard.edu Increasing the concentration generally increases the number of emission centers, leading to higher intensity. However, beyond an optimal concentration, a phenomenon known as concentration quenching can occur, where the luminescence intensity decreases due to non-radiative energy transfer between closely spaced activator ions. researchgate.net

Co-dopant Concentration: The concentration of the co-dopant, like Dy³⁺, is critical for optimizing the afterglow performance. Studies have shown that the ratio of the co-dopant to the activator is a crucial factor. For example, a Dy³⁺/Eu²⁺ ratio of approximately 2.4 has been found to produce bright and long-lasting emissions in SrAl₂O₄. harvard.edu Increasing the concentration of Dy³⁺ from 0.1 to 0.8 mol% in SrAl₂O₄:Eu²⁺, Dy³⁺ has been observed to decrease the crystallite size and the energy bandgap. wu.ac.th However, excessive concentrations of co-dopants can also lead to a decrease in luminescence intensity. researchgate.net

Combined Effects: The interplay between the concentrations of the activator and co-dopant is complex. The optimal concentrations often depend on the specific synthesis method and conditions. nih.gov For instance, in one study, the optimal concentrations of Dy³⁺ and Nd³⁺ in Eu²⁺-doped SrAl₂O₄ were found to be 2% and 1%, respectively. nih.gov

Impact of Dopant and Co-dopant Ratios on Trap Populations and Luminescence Intensity

The ratio of dopants and co-dopants in strontium aluminate systems has a profound effect on the population of electron traps and, consequently, the intensity of luminescence. In the widely studied SrAl₂O₄:Eu²⁺, Dy³⁺ system, the concentrations of both the europium (Eu²⁺) activator and the dysprosium (Dy³⁺) co-dopant are critical parameters.

The Eu²⁺ ion serves as the luminescent center, and its concentration directly influences the brightness of the phosphor. However, simply increasing the Eu²⁺ concentration does not linearly increase luminescence. researchgate.net Beyond an optimal concentration, a phenomenon known as concentration quenching occurs. researchgate.net

Research has shown that the optimal atomic ratios of dopants and co-dopants are crucial for maximizing both the initial brightness and the persistence of the afterglow. For instance, in Sr₄Al₁₄O₂₅:Eu²⁺/Dy³⁺ phosphors, the initial intensity and afterglow duration were found to reach a maximum at 4 at% Eu²⁺ and 8 at% Dy³⁺, respectively. core.ac.uk

Table 1: Impact of Dopant and Co-dopant Ratios

| Host Material | Dopant/Co-dopant | Concentration (at%) | Effect on Luminescence |

|---|---|---|---|

| Sr₄Al₁₄O₂₅ | Eu²⁺ | 4 | Maximum initial intensity core.ac.uk |

| Sr₄Al₁₄O₂₅ | Dy³⁺ | 8 | Maximum afterglow duration core.ac.uk |

Investigation of Concentration Quenching Effects

Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases as the concentration of the activator ion exceeds a certain critical value. researchgate.net This effect is a significant consideration in the design of efficient strontium aluminate phosphors.

The critical concentration for quenching depends on the specific strontium aluminate host material. For the green emission in SrO·Al₂O₃:Eu²⁺, concentration quenching begins at Eu²⁺ concentrations around 6%. researchgate.net In BaAl₂O₄:Eu²⁺, the photoluminescence efficiency increases with Eu²⁺ concentration up to 3 mol% and then decreases at higher concentrations due to quenching. researchgate.net The mechanism for this quenching is often attributed to dipole-dipole interactions between the Eu²⁺ ions. researchgate.net

Table 2: Concentration Quenching in Strontium Aluminate Systems

| Host Material | Dopant | Quenching Concentration | Quenching Mechanism |

|---|---|---|---|

| SrO·Al₂O₃ | Eu²⁺ | ~6% researchgate.net | Dipole-dipole interaction researchgate.net |

| BaAl₂O₄ | Eu²⁺ | >3 mol% researchgate.net | Not specified |

Role of Co-dopants in Trap Level Engineering and Luminescence Enhancement

Co-dopants are essential for creating the electron traps that are fundamental to the long-lasting phosphorescence of strontium aluminates. By carefully selecting co-dopants, it is possible to engineer the depth and density of these traps, thereby controlling the duration and intensity of the afterglow.

Dy³⁺ and Nd³⁺ as Electron Trap Enhancers and Afterglow Prolongers

Dysprosium (Dy³⁺) and Neodymium (Nd³⁺) are the most effective and widely used co-dopants for enhancing the persistent luminescence of europium-doped strontium aluminates. uu.nl These trivalent rare-earth ions, when substituted into the strontium aluminate lattice, create positive charge defects that act as effective electron traps.

The introduction of Dy³⁺ or Nd³⁺ significantly increases the number of traps available to capture electrons excited from the Eu²⁺ ions. researchgate.netsurrey.ac.uk This leads to a more efficient storage of the excitation energy and a subsequent prolonged release of light. Studies have shown that co-doping with Dy³⁺ can enhance the afterglow and thermoluminescence of SrAl₂O₄:Eu²⁺. researchgate.net Similarly, Nd³⁺ has been found to be a highly effective co-dopant for prolonging the afterglow in calcium aluminate systems and also enhances the afterglow in strontium aluminates. researchgate.netuu.nl The choice between Dy³⁺ and Nd³⁺ can depend on the specific aluminate host, with Dy³⁺ being particularly effective in SrAl₂O₄ and Nd³⁺ in CaAl₂O₄. researchgate.netuu.nl

Table 3: Effect of Dy³⁺ and Nd³⁺ Co-doping

| Host Material | Co-dopant | Observed Effect |

|---|---|---|

| SrAl₂O₄:Eu²⁺ | Dy³⁺ | Enhanced afterglow and thermoluminescence researchgate.net |

| CaAl₂O₄:Eu²⁺ | Nd³⁺ | Enhanced afterglow and thermoluminescence researchgate.netuu.nl |

Boron's Influence on Deep Traps and Extended Afterglow Duration

The addition of boron, often in the form of boric acid (H₃BO₃) or boron oxide (B₂O₃) during synthesis, has been found to dramatically extend the afterglow duration of strontium aluminate phosphors. sabanciuniv.edujst.go.jp While initially used as a flux agent to promote crystallization, its significant impact on the luminescent properties became a key area of research.

Boron's primary role is believed to be the creation of deeper electron traps within the strontium aluminate host lattice. surrey.ac.uk These deep traps can store electrons for a much longer period, leading to an afterglow that can last for many hours. Thermoluminescence studies have shown that the incorporation of boron generates the deepest traps, which are crucial for the very long afterglow observed in materials like SrAl₂O₄:Eu,Dy,B. surrey.ac.uk The addition of H₃BO₃ as a flux has been shown to promote the formation of both electron and hole traps, further enhancing the long afterglow property. jst.go.jp

Table 4: Influence of Boron Co-doping

| Host Material | Boron Source | Effect |

|---|---|---|

| SrAl₂O₄:Eu,Dy | Not specified | Generates deepest traps, contributes to very long afterglow surrey.ac.uk |

| SrAl₂O₄:Eu²⁺, Dy³⁺ | H₃BO₃ | Promotes formation of both electron and hole traps, enhancing afterglow jst.go.jp |

Charge Compensation through Alkali Metal Co-doping (e.g., Na⁺)

Studies on Sm³⁺-doped strontium aluminates have shown that co-doping with Na⁺ can lead to a smaller perturbation of the local symmetry of the Sm³⁺ ions and significantly enhance the luminescence intensity. iaea.orgresearchgate.net This charge compensation strategy is a valuable tool for optimizing the performance of strontium aluminate phosphors.

Table 5: Effect of Alkali Metal Co-doping for Charge Compensation

| Host Material | Dopant/Co-dopant System | Effect of Na⁺ Co-doping |

|---|---|---|

| SrAl₄O₇ | Sm³⁺, Na⁺ | Smaller perturbation of Sm³⁺ local symmetry, enhanced luminescence intensity iaea.orgresearchgate.net |

Mechanisms of Luminescence and Energy Transfer in Strontium Aluminate Phosphors

Persistent Luminescence (Long Afterglow) Mechanisms

The defining characteristic of doped strontium aluminate is its persistent luminescence, often referred to as long afterglow. This is the ability to continue emitting light for an extended period after the initial excitation source is removed. lum.lvnih.gov The most widely studied and commercially utilized material for this purpose is europium and dysprosium co-doped strontium aluminate (SrAl₂O₄:Eu²⁺,Dy³⁺), which can exhibit a bright afterglow for over 20 hours. lum.lv Several models have been proposed to explain this long-lasting phosphorescence, each focusing on different aspects of charge carrier dynamics and defect chemistry. nih.govsemanticscholar.org

Electron Trap Model: Theories of Electron Capture and Release from Metastable States

A cornerstone of understanding persistent luminescence is the electron trap model. This model posits that upon excitation, typically by ultraviolet (UV) light, electrons in the activator ion (e.g., Eu²⁺) are promoted to a higher energy state. nih.gov While some electrons return directly to the ground state, emitting light in the process (photoluminescence), others are captured by defects in the crystal lattice, known as electron traps. nih.govresearchgate.net These trapped electrons exist in a metastable state, meaning they can remain in the trap for a significant amount of time. nih.gov

The release of these trapped electrons is a thermally activated process. researchgate.net At room temperature, thermal energy is sufficient to gradually release the electrons from the traps back to the conduction band. nycu.edu.tw These freed electrons then recombine with the ionized activator centers (e.g., Eu³⁺), leading to the characteristic afterglow emission. researchgate.netlu.lv The depth of the electron traps is a critical factor determining the duration of the afterglow; deeper traps require more energy for the electrons to be released, resulting in a longer-lasting but potentially less intense phosphorescence.

Co-doping with trivalent rare-earth ions like dysprosium (Dy³⁺) is known to create more effective and deeper traps, significantly enhancing the afterglow performance compared to materials doped only with europium. lum.lvnih.gov The exact nature of these traps, whether they are solely due to the co-dopant ions or a combination of the co-dopant and intrinsic lattice defects, is a key area of ongoing research. researchgate.net

Hole Transport and Migration Pathways in Strontium Aluminates

While the electron trap model is widely accepted, the role of hole transport is also considered a crucial element in the persistent luminescence mechanism. Some models propose that upon excitation of the Eu²⁺ ion, a hole is created in the valence band. mdpi.com This hole can then be trapped, and its subsequent thermal release and migration back to the luminescence center (Eu²⁺) completes the recombination process, leading to light emission.

Oxygen Vacancy Model for Luminescence Origin and Charge Transfer Processes

Intrinsic defects within the strontium aluminate crystal lattice, particularly oxygen vacancies, are believed to play a pivotal role in the luminescence mechanism. citedrive.comnih.gov These vacancies can act as electron traps. mdpi.comresearchgate.net The formation of oxygen vacancies is often facilitated by the synthesis conditions, typically a weak reducing atmosphere, used to prepare these phosphors. mdpi.com

According to the oxygen vacancy model, these defects, which carry a positive charge, can attract and trap electrons that are excited from the activator ions. mdpi.com First-principles calculations have shown that oxygen vacancies introduce a wide distribution of energy levels within the bandgap of strontium aluminate, which can effectively trap electrons at various depths. citedrive.comresearchgate.netresearchgate.net The proximity of these oxygen vacancies to the luminescent center, Eu²⁺, is thought to be crucial for the afterglow process. mdpi.com After excitation, electrons from the Eu²⁺ ion can relax into these nearby oxygen vacancy defect levels. mdpi.com The subsequent thermal release of these electrons and their recombination with the Eu³⁺ centers result in the long-lasting emission. The presence and concentration of these oxygen vacancies can be experimentally verified using techniques like X-ray photoelectron spectroscopy (XPS). mdpi.com

Energy Transfer Mechanisms Between Host Lattice and Dopants

Furthermore, energy transfer can occur between the activator and co-activator ions. In SrAl₂O₄:Eu²⁺,Dy³⁺, after Eu²⁺ is excited, energy can be transferred to the Dy³⁺ ions, which then play their role in trapping charge carriers. mdpi.com This inter-ionic energy transfer is a key reason for the enhanced luminescent properties of co-doped materials. mdpi.com The efficiency of this energy transfer is dependent on factors such as the concentration of the dopant ions. sci-hub.ru For instance, in phosphors co-doped with Nd³⁺, persistent energy transfer from excited Eu²⁺ ions to Nd³⁺ ions has been observed, resulting in near-infrared phosphorescence. sci-hub.ru The overlap between the emission spectrum of the energy donor (e.g., Eu²⁺) and the excitation spectrum of the energy acceptor (e.g., Nd³⁺) is a critical factor for efficient energy transfer. sci-hub.ru

Thermally Activated Detrapping and Luminescence Recombination

The final step in the persistent luminescence process is the release of trapped charge carriers and their subsequent recombination to produce light. This release is a thermally activated process, meaning the rate of release is dependent on temperature. scispace.comugent.be At a given temperature, there is a certain probability that a trapped electron (or hole) will gain enough thermal energy to escape the trap and enter the conduction (or valence) band. nycu.edu.tw This process is often referred to as thermally activated detrapping.

Once detrapped, the charge carriers migrate through the lattice until they recombine with an ionized luminescence center. For example, a detrapped electron recombines with a Eu³⁺ ion, returning it to its excited Eu²⁺ state. The subsequent relaxation of this excited Eu²⁺ ion to its ground state results in the emission of a photon, contributing to the afterglow. researchgate.netlu.lv The rate of this recombination process, and thus the intensity of the afterglow, decreases over time as the population of trapped charges is depleted. nycu.edu.tw Thermoluminescence (TL) is a powerful technique used to study the properties of these traps, where the material is heated at a controlled rate and the emitted light is measured as a function of temperature, revealing information about the trap depths. researchgate.netiaea.org

Mechanoluminescence Phenomena and Theoretical Models

Mechanoluminescence (ML) is a fascinating phenomenon where light is emitted from a solid material in response to mechanical stress or strain. updatepublishing.comnih.gov Strontium aluminate-based materials, particularly europium-doped strontium aluminate, are known to be some of the most efficient mechanoluminescent materials. updatepublishing.combohrium.com This property makes them promising for applications such as stress sensing and damage detection in materials. nih.govwikipedia.org

The prevailing theoretical model to explain mechanoluminescence in piezoelectric materials like strontium aluminate is the piezoelectrically induced electron detrapping model. updatepublishing.com The process is understood to occur in the following steps:

Application of Mechanical Stress: When a mechanical force, such as pressure from an ultrasonic pulse, is applied to the material, it induces a piezoelectric field within the non-centrosymmetric micro-crystals of strontium aluminate. updatepublishing.com

Reduction of Trap Depth: This localized piezoelectric field effectively reduces the depth of the electron traps within the crystal lattice. updatepublishing.com

Electron Detrapping: The decrease in trap depth allows electrons that were previously stored in these traps (from prior light exposure) to be released into the conduction band. updatepublishing.com

Recombination and Light Emission: These detrapped electrons then recombine with the luminescence centers (e.g., Eu³⁺), leading to the emission of light, which is observed as mechanoluminescence. updatepublishing.com

The intensity of the mechanoluminescence is found to be proportional to the applied mechanical power, such as the power of the ultrasonic pulse. updatepublishing.com This linear relationship, along with the general kinetics of the ML intensity, including its rise and decay, can be explained by this piezoelectrically-induced electron detrapping model. updatepublishing.com It is important to note that the presence of trapped charges from previous photo-excitation is a prerequisite for observing mechanoluminescence in these materials. nih.gov

Piezoelectrically-Induced Electron Detrapping Model and Kinetics

A primary model used to explain mechanoluminescence in many materials is the piezoelectrically-induced electron detrapping model. researchgate.netspbstu.ruupdatepublishing.com This model is particularly applicable to materials with a non-centrosymmetric crystal structure, which can generate a piezoelectric field when subjected to mechanical stress. updatepublishing.comscispace.com

The core tenets of this model are:

Piezoelectric Field Generation: Mechanical deformation of a piezoelectric crystal lattice induces an internal electric field. updatepublishing.comcore.ac.uk

Trap Depth Reduction: This local piezoelectric field interacts with the electron traps within the material, effectively reducing the energy depth of these traps. researchgate.netiaea.org

Electron Detrapping: With the energy barrier lowered, trapped electrons can more easily escape into the conduction band. researchgate.netscispace.com This detrapping rate is a key factor in the kinetics of the luminescence.

Recombination and Emission: The freed electrons travel through the conduction band until they are captured by a luminescence center (e.g., an Eu³⁺ ion, which is then converted to an excited Eu²⁺ ion). epa.gov The subsequent de-excitation of this center releases the energy as a photon of light, resulting in visible luminescence. researchgate.netepa.gov

The kinetics of this process dictate that the intensity of the mechanoluminescence is proportional to the rate of electron detrapping, which in turn depends on the magnitude of the applied stress and the rate at which it is applied. iaea.orgupdatepublishing.com Expressions have been derived to describe the rise and decay of ML intensity based on this model, showing good agreement with experimental results for various piezoelectric phosphors. updatepublishing.comupdatepublishing.com

However, a significant point of discussion arises for Sr₃Al₂O₆. This compound has a cubic crystal structure with a centrosymmetric space group (Pa3), which, in theory, should preclude it from exhibiting a piezoelectric effect. tandfonline.com Research specific to Sr₃Al₂O₆:Eu has therefore suggested an alternative mechanism. In this model, the mechanoluminescence is proposed to arise from the movement of dislocations within the crystal lattice under stress. tandfonline.comtandfonline.com This dislocation movement would lead to the recombination of electrons and holes released from traps associated with the Eu²⁺ centers, thereby causing light emission without requiring a piezoelectric field. tandfonline.com Despite this, some studies still refer to the piezoelectric model when discussing strontium aluminates more broadly, indicating an ongoing area of research to fully elucidate the precise mechanism in every specific compound. updatepublishing.comnih.gov

Correlation Between Mechanical Stress/Strain and Luminescence Intensity

A crucial aspect for the practical application of mechanoluminescent materials is the quantitative relationship between the applied mechanical stimulus and the resulting light intensity. escholarship.org For strontium aluminate phosphors, a clear correlation has been established through extensive research.

Studies on europium-doped strontium aluminate (Sr₃Al₂O₆:Eu) have demonstrated that the material can be used to visualize stress distributions. The intensity of the mechanoluminescence has been observed to increase from the center of a sample under compressive stress, mirroring the calculated stress distribution. tandfonline.com This indicates a direct and positive correlation between the magnitude of the stress and the brightness of the emitted light. tandfonline.comtandfonline.com

Key findings on the correlation between mechanical stress/strain and luminescence intensity in strontium aluminate phosphors are summarized below:

| Parameter | Observation | Relevant Compound(s) | Citation |

| Stress/Load Magnitude | Luminescence intensity increases with the magnitude of the applied stress or load. The relationship can be linear or exponential depending on the specific material and conditions. | Sr₃Al₂O₆:Eu, SrAl₂O₄:Eu²⁺,Dy³⁺ | tandfonline.comacs.org |

| Stress Distribution | The spatial distribution of luminescence intensity directly corresponds to the calculated stress distribution within the material. | Sr₃Al₂O₆:Eu | tandfonline.com |

| Repetitive Stress | The mechanoluminescence intensity tends to decrease with repetitive applications of stress. | Sr₃Al₂O₆:Eu | tandfonline.comtandfonline.com |

| Luminescence Recovery | The diminished luminescence intensity after repeated stress can be fully recovered by exposing the material to ultraviolet (UV) light, which re-fills the electron traps. | Sr₃Al₂O₆:Eu | epa.govtandfonline.com |

| Impact Velocity | For impulsive deformation, the peak intensity and total intensity of mechanoluminescence increase with the impact velocity of the applied force. | SrAl₂O₄:Eu, Dy | epa.gov |

| Ultrasonic Power | When excited by ultrasonic pulses, the mechanoluminescence intensity is proportional to the power of the ultrasonic waves. | Europium-doped Strontium Aluminate | updatepublishing.comupdatepublishing.com |

This quantifiable relationship makes these materials highly valuable for applications in stress sensing, damage detection, and creating mechano-optical devices. escholarship.orgescholarship.org The ability to visually map stress fields in real-time opens up new possibilities for structural health monitoring and advanced sensor technologies. bohrium.com

Advanced Spectroscopic Analysis and Theoretical Correlations in Strontium Aluminates

Photoluminescence Spectroscopy for Electronic Transitions and Emission Profiles

Photoluminescence (PL) spectroscopy is a powerful tool for probing the electronic structure and luminescent properties of doped strontium aluminates. The emission profiles are highly dependent on the dopant ion and its local crystal environment.

When doped with europium, Sr₃Al₂O₆ exhibits emissions characteristic of both Eu²⁺ and Eu³⁺ ions, depending on the synthesis conditions. At lower calcining temperatures, the material can host both valence states simultaneously. The Eu²⁺ ion typically produces a broad emission band resulting from the 4f⁶5d¹ → 4f⁷ electronic transition. In the Sr₃Al₂O₆ host, this green emission is centered around 510 nm. researchgate.net Conversely, the Eu³⁺ ion gives rise to sharp emission lines due to f-f transitions, which are less sensitive to the host lattice compared to the d-f transitions of Eu²⁺.

Doping with other rare-earth ions, such as samarium (Sm³⁺), induces different emission characteristics. Sm³⁺-doped Sr₃Al₂O₆ phosphors are known to emit an orange-red light when excited by near-UV or blue light (e.g., 278 nm, 405 nm, or 410 nm). researchgate.netresearchgate.net These emissions correspond to transitions from the excited ⁴G₅/₂ state to lower energy levels of the ⁶Hₙ manifold. researchgate.net The most prominent emission peaks are typically observed around 567 nm (⁴G₅/₂ → ⁶H₅/₂), 605-609 nm (⁴G₅/₂ → ⁶H₇/₂), and 650-660 nm (⁴G₅/₂ → ⁶H₉/₂). researchgate.netresearchgate.net The intensity of these emissions is found to be optimal at a specific dopant concentration, beyond which concentration quenching occurs, often due to dipole-dipole interactions. researchgate.net

In addition to photoluminescence, some doped strontium aluminates, like Sr₃Al₂O₆:Eu,Dy, exhibit intense triboluminescence, which is the emission of light upon mechanical stress. kyoto-u.ac.jp

| Dopant | Excitation Wavelength (nm) | Emission Peaks (nm) | Transition | Observed Color |

|---|---|---|---|---|

| Eu²⁺ | UV | ~510 | 4f⁶5d¹ → 4f⁷ | Green |

| Sm³⁺ | 405 | 565, 609, 660 | ⁴G₅/₂ → ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂ | Orange-Red |

| Sm³⁺ | 278, 410 | 567, 605, 650 | ⁴G₅/₂ → ⁶H₅/₂, ⁶H₇/₂, ⁶H₉/₂ | Orange-Red |

| Dy³⁺ | 388 | Characteristic Dy³⁺ transitions | f-f transitions | N/A |

Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Spectroscopy for Band Structure Investigations

Understanding the band structure of the host material is essential for interpreting the luminescence mechanisms, including energy transfer from the host to the dopant ions. Ultraviolet-Visible (UV-Vis) and particularly Vacuum Ultraviolet (VUV) spectroscopy are critical for determining the band gap energy.

For a Dy³⁺-doped strontium aluminate phosphor exhibiting a cubic symmetry consistent with Sr₃Al₂O₆, the band gap was estimated to be approximately 5.2 eV from diffuse reflectance spectroscopy. science.gov This wide band gap is a common feature among alkaline earth aluminates and is a prerequisite for accommodating the energy levels of various rare-earth dopants, enabling efficient luminescence in the visible spectrum. uu.nl

For comparison, other phases of strontium aluminate have different band gaps. For instance, SrAl₂O₄ has a band gap of about 6.6 eV, while Sr₄Al₁₄O₂₅ has a band gap of 6.3 eV. uu.nluu.nl The host lattice excitation band for Sr₄Al₁₄O₂₅:Eu²⁺ is observed around 195 nm (6.3 eV). uu.nl These values highlight how the stoichiometry and crystal structure within the strontium aluminate system influence the fundamental electronic properties of the material.

Theoretical Calculations of Crystal Field Parameters for Dopant Sites

When a dopant ion is introduced into the Sr₃Al₂O₆ host lattice, it substitutes a native ion (typically Sr²⁺) and experiences an electrostatic field, known as the crystal field, generated by the surrounding ligand ions (O²⁻). This field lifts the degeneracy of the dopant's electronic orbitals, which dictates the spectroscopic properties. Theoretical calculations are employed to quantify this interaction through crystal field parameters (CFPs).

Atomistic modeling techniques can be used to determine the most probable substitution site for a dopant and to calculate the resulting local lattice distortions. worktribe.com For instance, in a study of Eu³⁺ in Sr₃Al₂O₆, atomistic calculations provided the relaxed positions of the dopant and its neighboring ions. worktribe.com These coordinates are then used in models, such as the simple overlap model, to calculate the CFPs (Bₖq). worktribe.com These parameters, in turn, allow for the calculation of the energy levels and the prediction of electronic transition energies for the dopant ion within the host. worktribe.com This computational approach provides a bridge between the atomic-scale structure and the observed optical spectra.

Computational-Experimental Integration for Optical Property Prediction and Mechanism Validation

The synergy between computational modeling and experimental analysis provides a robust framework for understanding and predicting the optical properties of materials like Sr₃Al₂O₆. This integrated approach is crucial for validating proposed luminescence mechanisms and guiding the design of new phosphor materials.

A powerful example of this integration involves using atomistic modeling to predict dopant sites and charge compensation schemes. researchgate.net Following this, crystal field parameters are calculated based on the modeled structure. worktribe.comresearchgate.net The energies of the electronic transitions of the dopant ion are then computed and compared directly with experimental emission spectra, such as those obtained from photoluminescence or X-ray Excited Optical Luminescence (XEOL). worktribe.com A close match between the calculated and experimental transition energies validates the structural model and the theoretical approach. This methodology has been successfully applied to understand the optical properties of rare-earth ions in various aluminate hosts, including a reported study on Sr₃Al₂O₆:Eu³⁺. worktribe.comresearchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) are widely used to calculate the electronic band structure, which is fundamental to a material's optical properties. longdom.org By combining these theoretical predictions of the host's band structure with detailed spectroscopic data of the dopant's energy levels, a comprehensive picture of the energy transfer and emission processes can be constructed, accelerating the development of materials with tailored luminescent characteristics.

Future Research Trajectories and Unresolved Challenges in Strontium Aluminate Chemistry

Elucidation of Remaining Ambiguities and Unclarities in Persistent Luminescence Mechanisms

Despite decades of research, a complete and universally accepted model for the persistent luminescence in doped strontium aluminates, such as SrAl2O4:Eu2+,Dy3+, remains elusive. researchgate.netugent.belum.lv While it is generally agreed that europium (Eu2+) acts as the luminescent center and dysprosium (Dy3+) contributes to the formation of electron traps, the precise nature of these traps and the charge transfer mechanisms are still debated. lum.lvmdpi.com

Key unresolved questions that future research must address include:

The exact nature of trap centers: While oxygen vacancies and strontium interstitials are proposed as potential electron traps, their definitive identification and the role of co-dopants like Dy3+ in their formation and stabilization require further clarification. researchgate.netresearchgate.net

Charge carrier dynamics: The process of electron trapping and their subsequent thermally-assisted release to recombine with the Eu2+ luminescence centers is not fully understood. nih.gov Models describing the direct transition of electrons from the luminescence center to the trapping center need further experimental validation. lum.lv

The role of defects: The influence of various types of crystal defects on the trapping and de-trapping processes needs to be systematically investigated to understand their impact on afterglow duration and intensity.

Advanced spectroscopic and computational techniques will be crucial in resolving these ambiguities. In-situ and time-resolved measurements under various conditions (temperature, excitation wavelength) can provide deeper insights into the dynamic processes involved in persistent luminescence.

Strategies for Tailoring Trap Depth Distributions for Optimized Luminescence Duration and Intensity

The duration and intensity of the afterglow in strontium aluminate phosphors are intrinsically linked to the distribution of trap depths within the host material. scilit.com Deeper traps can store electrons for longer periods, leading to a longer afterglow, while a higher density of traps can result in a brighter initial phosphorescence. Therefore, the ability to precisely control the trap depth distribution is a critical goal for optimizing luminescence properties.

Future research in this area will likely focus on:

Co-dopant engineering: Systematically exploring a wider range of co-dopants beyond Dy3+, including other rare-earth and transition metal ions, could introduce new trap levels with desired depths. emerald.comrsc.org The concentration of these co-dopants also plays a crucial role in modifying the trap distribution and requires careful optimization. emerald.com

Host lattice modification: Altering the composition of the strontium aluminate host, for instance by creating solid solutions with other alkaline earth metals, can modify the crystal field environment and influence the energy levels of the traps.

Synthesis parameter control: The conditions during synthesis, such as temperature, atmosphere, and the use of fluxes like boric acid, have a significant impact on the formation of defects and, consequently, the trap distribution. emerald.com A deeper understanding of these relationships will enable more precise tailoring of the afterglow characteristics.

By developing a comprehensive understanding of how to manipulate trap depth distributions, it will be possible to design strontium aluminate phosphors with customized afterglow profiles for specific applications.

Development of Novel Synthesis Routes for Enhanced Material Homogeneity, Crystallinity, and Controlled Morphology

The performance of strontium aluminate phosphors is highly dependent on their physical and structural properties, including phase purity, crystallinity, particle size, and morphology. Traditional solid-state reaction methods often require high temperatures and can result in inhomogeneous products with a wide particle size distribution. rsc.orgsabanciuniv.edu Therefore, the development of advanced synthesis techniques is a key area of ongoing research.

Promising future directions in synthesis include:

Wet-chemical methods: Techniques such as sol-gel, co-precipitation, and hydrothermal synthesis offer better control over the mixing of precursors at the atomic level, leading to higher homogeneity and potentially lower synthesis temperatures. sabanciuniv.eduekb.eg

Combustion synthesis: This method utilizes a self-sustaining exothermic reaction to produce fine, crystalline powders in a short amount of time. rsc.orgnih.govscu.ac.ir Optimization of parameters like fuel type and fuel-to-oxidant ratio can be used to control particle size and morphology. rsc.org

Microwave-assisted synthesis: Microwave heating can accelerate reaction rates and lead to more uniform heating, resulting in improved crystallinity and phase purity. ekb.egscu.ac.ir

Plasma electrolytic oxidation: This novel approach allows for the direct formation of phosphorescent strontium aluminate coatings on metal surfaces, opening up new application possibilities. lum.lv

These advanced synthesis routes aim to produce materials with superior luminescent properties by ensuring a well-defined crystal structure, minimizing quenching defects, and controlling the particle size and shape to suit specific applications, from nano-sized particles for bio-imaging to micro-sized particles for paints and ceramics. rsc.org

Table 1: Comparison of Synthesis Methods for Strontium Aluminate

| Synthesis Method | Advantages | Challenges |

|---|---|---|

| Solid-State Reaction | Simple, suitable for large-scale production. | High temperatures required, potential for inhomogeneity, broad particle size distribution. sabanciuniv.edu |

| Sol-Gel | High purity and homogeneity, lower synthesis temperatures. sabanciuniv.edu | Complex process, use of expensive precursors. |

| Combustion | Rapid synthesis, produces fine and crystalline powders. rsc.orgnih.gov | Can be difficult to control, potential for porous products. |

| Microwave-Assisted | Fast reaction rates, uniform heating, improved crystallinity. ekb.eg | Requires specialized equipment. |

Advanced Host Lattice Design Principles for Tunable Functional Properties

The host lattice of strontium aluminate provides the fundamental framework that dictates the luminescent properties of the embedded activator and co-activator ions. Moving beyond simple compositional adjustments, future research will focus on more sophisticated "host lattice design" principles to fine-tune the material's functional properties.

Key strategies for advanced host lattice design include:

Crystal structure engineering: Deliberately targeting specific strontium aluminate phases (e.g., SrAl2O4, Sr4Al14O25, Sr3Al2O6) can significantly alter the local coordination environment of the dopant ions, thereby influencing emission wavelengths and efficiencies. nih.govresearchgate.net

Introduction of structural modifiers: The incorporation of elements like boron has been shown to act as a flux, promoting crystallinity, and can also modify the local structure, creating non-bridging oxygens that may facilitate dopant clustering and enhance persistent luminescence. rsc.org

Band gap engineering: By creating solid solutions or introducing specific defects, the band gap of the host material can be engineered to optimize the energy transfer processes between the host lattice and the dopant ions.

A deeper understanding of the structure-property relationships in strontium aluminates will enable the rational design of novel host lattices with precisely tailored optical, electronic, and structural characteristics.

Interdisciplinary Research Perspectives: Advancing Strontium Aluminate Materials for Specialized Sensing and Detection Technologies

The unique properties of strontium aluminates, particularly their persistent and mechanoluminescence, make them highly promising materials for a variety of sensing and detection applications. Future advancements in this area will require a highly interdisciplinary approach, combining materials science with engineering, biology, and information technology.

Emerging and future research directions include:

Stress and strain sensing: The mechanoluminescent properties of strontium aluminates, where light is emitted under mechanical stress, can be exploited for real-time structural health monitoring of buildings, bridges, and aircraft. nih.govnih.gov Future work will focus on improving sensitivity and developing quantitative relationships between stress and light emission.

Biomedical imaging and diagnostics: Nanosized strontium aluminate particles with persistent luminescence are being explored as probes for in-vitro and in-vivo imaging. mdpi.com Their long-lasting glow allows for imaging after the excitation source is removed, reducing background autofluorescence and improving sensitivity. acs.orgnih.gov Future challenges include improving biocompatibility, surface functionalization for targeted delivery, and developing particles that can be excited by biologically friendly near-infrared light.

Anti-counterfeiting and information storage: The unique and tunable luminescent signatures of strontium aluminates can be used to create sophisticated anti-counterfeiting tags for high-value goods and secure documents. scilit.commdpi.com The ability to store information in the form of trapped electrons that can be read out later through photostimulated luminescence also opens up possibilities for optical information storage. rsc.org

Gas sensing: Strontium aluminate has been investigated as a substrate material for high-temperature gas sensors, demonstrating compatibility with perovskite-type sensing films. funktionsmaterialien.de Further research could explore the direct use of doped strontium aluminates as active sensing elements.

The successful development of these advanced applications will depend on collaborative efforts between researchers from diverse fields to address the complex challenges of material synthesis, device integration, and data interpretation.

Q & A

Basic Questions

Q. What are the standard synthesis protocols for strontium aluminate (SrAl₂O₄), and how do reaction conditions influence phase purity?

- Methodological Answer : Strontium aluminate is typically synthesized via solid-state reaction or co-precipitation. For solid-state synthesis, stoichiometric mixtures of SrCO₃ and Al₂O₃ are calcined at 1300–1400°C for 12–24 hours, with intermediate grinding to ensure homogeneity . Co-precipitation involves dissolving Sr(NO₃)₂ and Al(NO₃)₃ in aqueous ammonia, followed by drying and calcination. Phase purity is sensitive to heating rate (e.g., 5°C/min minimizes Al³⁺ segregation) and stoichiometric accuracy (deviations >2% yield Sr₃Al₂O₆ impurities) .

Q. How is the crystal structure of SrAl₂O₄ validated, and what analytical techniques are critical for confirming its lattice parameters?

- Methodological Answer : X-ray diffraction (XRD) with Rietveld refinement is primary for structural validation. SrAl₂O₄ adopts a monoclinic structure (space group P2₁) with lattice parameters a = 8.447 Å, b = 8.815 Å, c = 5.163 Å, and β = 93.4° . Complementary techniques include:

- SEM/TEM : To assess grain morphology and Al/Sr distribution (EDX mapping resolves cation segregation).

- Raman Spectroscopy : Peaks at 420 cm⁻¹ (Al-O bending) and 850 cm⁻¹ (Sr-O stretching) confirm bonding .

Q. What stoichiometric principles govern the formation of SrAl₂O₄ versus other strontium aluminates (e.g., Sr₃Al₂O₆)?

- Methodological Answer : The Sr:Al ratio and ionic radius tolerance factor (t) dictate phase formation. For SrAl₂O₄, t = (r_Sr²⁺ + r_O²⁻) / [√2(r_Al³⁺ + r_O²⁻)] ≈ 0.89, favoring monoclinic packing. Ratios deviating from 1:2 (e.g., 3:2 for Sr₃Al₂O₆) alter t beyond 0.9–1.0 stability limits, leading to secondary phases .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize SrAl₂O₄ synthesis for enhanced photoluminescence efficiency?

- Methodological Answer : DOE identifies critical factors (e.g., Eu²⁺/Dy³⁺ dopant concentrations, calcination time). A 2³ factorial design (variables: dopant %, heating rate, dwell time) revealed that Dy³⁺ >0.5 mol% quenches emission due to lattice strain, while calcination >1400°C reduces trap density by 40% . Response surface methodology (RSM) further optimizes calcination profiles to balance crystallinity and defect formation.

Q. What computational models predict SrAl₂O₄’s defect chemistry, and how do they reconcile contradictory experimental data on oxygen vacancy formation?

- Methodological Answer : Density functional theory (DFT) simulations with Hubbard-U corrections (e.g., U_eff = 4.5 eV for Al-3d) model vacancy energetics. Oxygen vacancies (V_O••) form preferentially at edge-sharing AlO₆ sites (formation energy ≈ 2.1 eV), but experimental photoluminescence decay rates suggest metastable vacancies at Sr sites. Hybrid DFT-Monte Carlo workflows resolve this by incorporating entropy effects from Sr mobility .

Q. Why does SrAl₂O₄ form a stable monoclinic phase, whereas analogous BaAl₂O₄ adopts a hexagonal structure?

- Methodological Answer : The ionic radius ratio (r_Al³⁺ = 0.535 Å, r_Sr²⁺ = 1.18 Å vs. r_Ba²⁺ = 1.35 Å) shifts the tolerance factor (t) from 0.89 (Sr) to 1.02 (Ba). For t >1, hexagonal packing (e.g., BaAl₂O₄) becomes favorable. SrAl₂O₄’s monoclinic distortion accommodates smaller t via tilted AlO₄ tetrahedra, confirmed by synchrotron XRD .

Q. How do nanoparticle synthesis methods (e.g., sol-gel vs. hydrothermal) affect SrAl₂O₄:Eu,Dy’s afterglow duration and surface reactivity?

- Methodological Answer :

- Sol-gel : Produces 50–100 nm particles with high surface hydroxyl groups, reducing afterglow by 30% due to non-radiative decay.

- Hydrothermal : Yields 20–50 nm particles with carboxylate capping ligands (e.g., citrate), extending afterglow to >12 hours by passivating surface traps.

- Key Metric : Thermoluminescence (TL) glow curves quantify trap depth; hydrothermal samples show TL peaks at 350 K (deep traps) vs. 300 K for sol-gel .

Q. What strategies resolve discrepancies in reported bandgap values (4.6–5.1 eV) for undoped SrAl₂O₄?

- Methodological Answer : Discrepancies arise from surface states and oxygen vacancies. To standardize measurements:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.